

# chemical structure and IUPAC name of 2-Bromonicotinic acid

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## Compound of Interest

Compound Name: 2-Bromonicotinic acid

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## An In-depth Technical Guide to 2-Bromonicotinic Acid

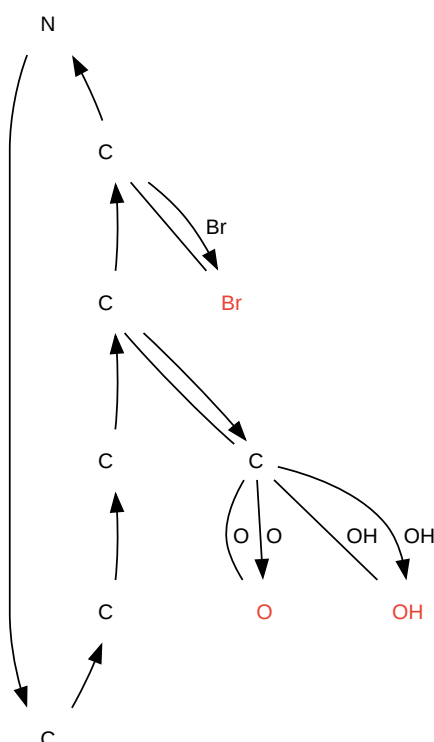
This technical guide provides a comprehensive overview of **2-Bromonicotinic acid**, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, synthesis, analytical methods, and known biological significance of this compound.

### Chemical Structure and Nomenclature

**2-Bromonicotinic acid** is a halogenated derivative of nicotinic acid, also known as vitamin B3. The presence of a bromine atom at the 2-position of the pyridine ring significantly influences its chemical reactivity and utility as a synthetic intermediate.

- IUPAC Name: 2-bromopyridine-3-carboxylic acid[1]
- Synonyms: **2-Bromonicotinic acid**[1][2][3]
- CAS Number: 35905-85-2[1][4][3][5][6][7]
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>BrNO<sub>2</sub>[1][4][3][6][7]
- Molecular Weight: 202.01 g/mol [1][4][3][6][7]

## Chemical Structure of 2-Bromonicotinic Acid

[Click to download full resolution via product page](#)**Figure 1:** Chemical Structure of 2-Bromonicotinic Acid

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromonicotinic acid** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Appearance	White to light yellow or light orange powder/crystal	
Melting Point	200-203 °C (lit.) or 254 °C	[4][3][6]
Boiling Point	339.3 ± 27.0 °C at 760 mmHg	[8][9]
Density	1.8 ± 0.1 g/cm <sup>3</sup>	[8]
Flash Point	159.0 ± 23.7 °C	[8]
Solubility	Soluble in Methanol	
Purity (Commercial)	≥97% to ≥99.0%	[3][10][11]
Storage Conditions	2-8°C, inert atmosphere, dry, and dark place	[4][6][9]

Note: Discrepancies in melting point values exist in the literature, which may be due to different measurement conditions or sample purities.

## Experimental Protocols

A direct and efficient method for the synthesis of **2-Bromonicotinic acid** involves the carbonization of 2-bromopyridine. This one-step process offers a high yield without the need for extensive purification.[1]

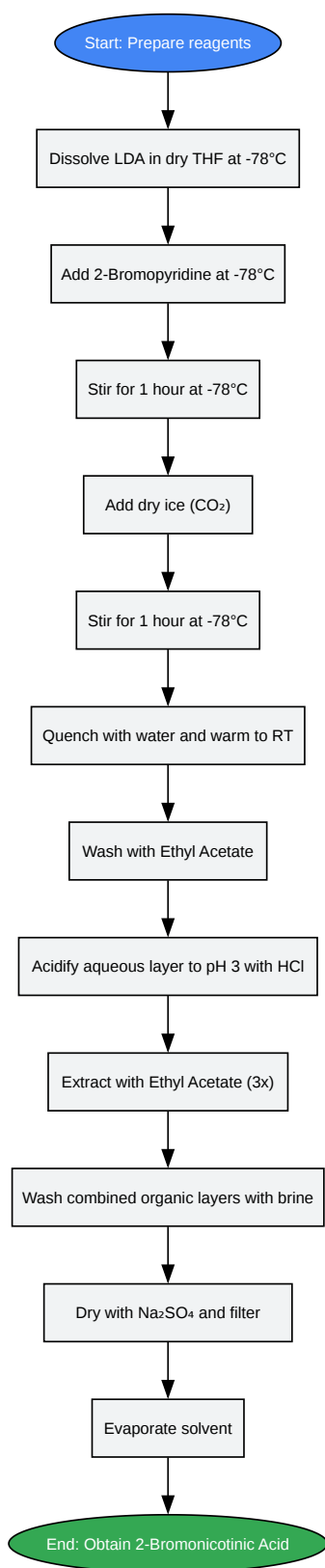
Materials:

- 2-Bromopyridine
- Lithium diisopropylamide (LDA)
- Dry tetrahydrofuran (THF)

- Dry ice (solid CO<sub>2</sub>)
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Under an inert atmosphere (e.g., argon or nitrogen), dissolve LDA (11.4 mmol) in dry THF (30 mL) in a flask equipped with a magnetic stirrer.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add 2-bromopyridine (0.36 mL, 3.80 mmol) to the LDA solution while maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add powdered dry ice to the reaction mixture in excess.
- Continue stirring at -78 °C for an additional hour.
- Quench the reaction by adding water (60 mL) and allow the mixture to warm to room temperature.
- Wash the aqueous mixture with ethyl acetate to remove any unreacted starting material.
- Acidify the aqueous phase to pH 3 with 1 M HCl.
- Extract the product from the acidified aqueous phase with ethyl acetate (3 x 100 mL).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate the solvent under reduced pressure to yield **2-Bromonicotinic acid** as a powder (Typical yield: ~70%).[\[1\]](#)



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**Figure 2:** Synthesis Workflow for **2-Bromonicotinic Acid**

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **2-Bromonicotinic acid**. The following is a representative reverse-phase HPLC (RP-HPLC) method, adapted from protocols for similar compounds.[\[12\]](#)

#### Chromatographic Conditions:

- Column: C18, 150 x 4.6 mm, 3.5  $\mu$ m (e.g., Agilent ZORBAX SB-C18)
- Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water
- Mobile Phase B: Acetonitrile
- Gradient: A time-based gradient can be optimized, for example, starting with a high percentage of Mobile Phase A and increasing the proportion of Mobile Phase B over the run.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30  $^{\circ}$ C
- Detection Wavelength: 261 nm
- Injection Volume: 10  $\mu$ L

#### Procedure:

- Standard Solution Preparation: Accurately weigh and dissolve a reference standard of **2-Bromonicotinic acid** in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a known concentration (e.g., 50  $\mu$ g/mL).
- Sample Solution Preparation: Prepare the synthesized **2-Bromonicotinic acid** sample in the same diluent to a similar concentration.
- System Suitability: Inject the standard solution multiple times (e.g., six times) to ensure the system is performing correctly. The relative standard deviation (%RSD) of the peak area should be  $\leq 2.0\%$ .
- Analysis: Inject the sample solution and record the chromatogram.

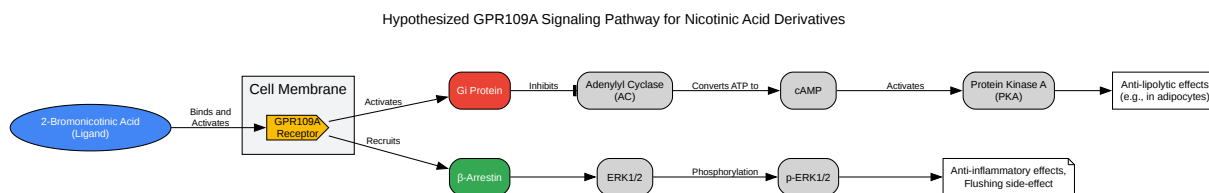
- **Data Analysis:** Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Biological and Chemical Significance

**2-Bromonicotinic acid** is a valuable building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions. This facilitates the construction of more complex molecules.

- **Pharmaceutical Synthesis:** It serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure is particularly useful for developing novel anti-inflammatory and anti-cancer agents.<sup>[4]</sup> It is also used in creating compounds targeting neurological disorders.<sup>[4]</sup>
- **Agrochemicals:** The compound is utilized in the formulation of agrochemicals, such as pesticides and herbicides, where its incorporation can enhance chemical stability and bioactivity.<sup>[4]</sup>
- **Biochemical Research:** **2-Bromonicotinic acid** and its derivatives are employed in studying enzyme interactions and metabolic pathways, which can aid in the identification of new therapeutic targets.<sup>[4]</sup>

While specific signaling pathways for **2-Bromonicotinic acid** are not extensively documented, its structural similarity to nicotinic acid suggests it may interact with nicotinic acid receptors, such as GPR109A (also known as HCA<sub>2</sub>). Activation of this G-protein coupled receptor is known to initiate downstream signaling cascades.<sup>[13]</sup>



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**Figure 3:** A representative signaling pathway for nicotinic acid derivatives, mediated by the GPR109A receptor.

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